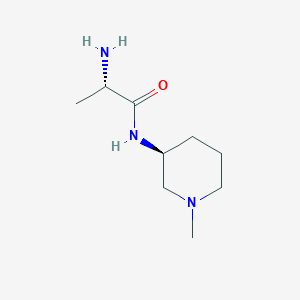
(S)-2-Amino-N-((S)-1-methyl-piperidin-3-yl)-propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-((S)-1-methyl-piperidin-3-yl)-propionamide is a useful research compound. Its molecular formula is C9H19N3O and its molecular weight is 185.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-Amino-N-((S)-1-methyl-piperidin-3-yl)-propionamide is a chiral compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and enzyme modulation. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C9H19N3O
- Molecular Weight: 185.271 g/mol
- Structure: The compound consists of an amino group, a piperidine ring, and a propionamide moiety, which are crucial for its pharmacological properties. The stereochemistry plays a significant role in its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Molecular Targets: The compound is believed to bind to various receptors and enzymes, modulating their activity. This includes potential interactions with neurotransmitter systems, particularly those involving glycine receptors, which are vital for synaptic transmission in the central nervous system.
- Pathways Involved: It influences signaling pathways related to neurotransmission, enzyme inhibition, and cellular metabolism. This modulation may have implications for treating neurological disorders such as schizophrenia.
Neuropharmacological Effects
Research indicates that this compound exhibits significant activity in modulating neurotransmitter systems. Specifically:
- Glycine Transporters: The compound has been studied for its potential as an inhibitor of glycine transporters, which are crucial for maintaining synaptic function. This suggests therapeutic applications in cognitive impairments and other neurological disorders.
Enzyme Inhibition
The compound has also been investigated for its role in enzyme inhibition:
- Enzyme Targets: Initial studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the structure can significantly impact the biological activity of this compound:
| Modification | Biological Activity | Binding Affinity |
|---|---|---|
| Hydroxyl substitution | Enhanced binding affinity towards μ-opioid receptors | 4 nM |
| Amine and amide substitutions | Moderate binding affinity | Variable |
| Piperidine modifications | Increased selectivity for neurotransmitter systems | Not quantified |
These findings suggest that specific structural features are critical for enhancing the compound's efficacy and selectivity towards desired biological targets .
Study 1: Glycine Receptor Modulation
In a study evaluating the effects of this compound on glycine receptors, researchers found that the compound significantly modulated receptor activity, indicating its potential as a therapeutic agent for disorders characterized by dysregulated glycinergic signaling.
Study 2: Enzyme Inhibition Profile
Another research effort focused on the inhibition profile of the compound against various enzymes. The results demonstrated promising inhibitory effects on key metabolic enzymes, suggesting further investigation into its potential as a drug candidate targeting metabolic disorders.
特性
IUPAC Name |
(2S)-2-amino-N-[(3S)-1-methylpiperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-7(10)9(13)11-8-4-3-5-12(2)6-8/h7-8H,3-6,10H2,1-2H3,(H,11,13)/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXHEABADVDPMR-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCN(C1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CCCN(C1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














